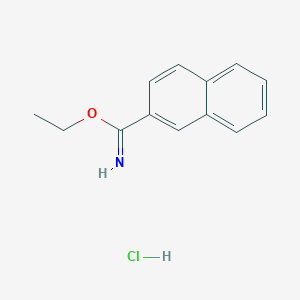

Ethyl 2-naphthalenecarboximidate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

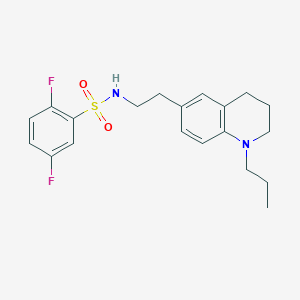

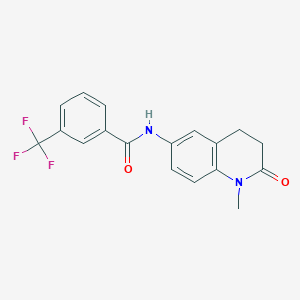

Ethyl 2-naphthalenecarboximidate hydrochloride, also known as ENH, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 251.78 g/mol. ENH is an important tool for researchers in various fields, including biochemistry, pharmacology, and neuroscience. In

Aplicaciones Científicas De Investigación

Fluorescent Labelling in Chromatography

Ethyl 2-naphthalenecarboximidate hydrochloride derivatives, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, have been utilized as highly reactive ultraviolet and fluorescent labeling agents for the liquid chromatographic determination of carboxylic acids. These derivatives facilitate the detection of carboxylic acids in biological samples, such as mouse brain, with low detection limits, enabling sensitive and specific analysis in high-performance liquid chromatography (HPLC) (Yasaka et al., 1990).

Electron Transport Material in Solar Cells

Naphthalene diimide (NDI) derivatives, related to ethyl 2-naphthalenecarboximidate hydrochloride, have shown promise as nonfullerene electron transporting materials (ETMs) in perovskite solar cells (PSCs). These materials contribute to the development of highly stable and efficient PSCs with power conversion efficiencies exceeding 20%. The structural design of NDI-based ETMs enhances electron mobility and stability, making them suitable for use in next-generation solar energy harvesting technologies (Jung et al., 2018).

Polymer-based Electronics

NDI-based polymers, sharing a core structure with ethyl 2-naphthalenecarboximidate hydrochloride, have been developed for use in flexible perovskite solar cells as electron transport layers (ETLs). These polymers exhibit improved electron extraction abilities and hydrophobic surfaces that enhance device performance and mechanical stability. The development of such NDI-based polymers opens new avenues for the fabrication of flexible and high-performance electronic devices (Kim et al., 2018).

Supramolecular Chemistry and Sensing Applications

Naphthalene diimide (NDI) compounds, which include derivatives like ethyl 2-naphthalenecarboximidate hydrochloride, have been extensively studied for their applications in supramolecular chemistry, including sensors and host-guest complexes. These compounds exhibit unique properties such as strong anion-π interactions, which make them suitable for developing molecular switches, gelators, and catalysis applications. Their ability to intercalate with DNA also presents potential medicinal applications, highlighting the versatility of NDI compounds in scientific research (Kobaisi et al., 2016).

Propiedades

IUPAC Name |

ethyl naphthalene-2-carboximidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,14H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMSGIJIZFVHPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC2=CC=CC=C2C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,2,3-triazole-4-carboxylate](/img/structure/B2571634.png)

![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)

![N-[4-(difluoromethoxy)phenyl]-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2571651.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)